LogP Advantage Over Tertiary Amine Analog
The compound 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol exhibits a calculated LogP of -0.48 to -0.54 , which is significantly lower than the LogP values predicted for its N-methylated derivative, 2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol (estimated LogP ~0.5) [1]. The addition of a methyl group to the secondary amine nitrogen increases lipophilicity, a change that can reduce aqueous solubility and alter tissue distribution. The target compound's lower LogP suggests superior aqueous solubility, which is often desirable for achieving effective concentrations in biological assays.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = -0.48 to -0.54 |
| Comparator Or Baseline | 2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol (LogP ~0.5) |
| Quantified Difference | Difference of approximately 1.0 LogP unit |
| Conditions | Predicted/computed values from Chemsrc, Leyan, and Kuujia databases |
Why This Matters
A lower LogP is directly correlated with higher aqueous solubility and lower lipophilicity, which are key parameters in early drug discovery for improving bioavailability and reducing non-specific binding.
- [1] Kuujia. (n.d.). Cas no 1339903-51-3 (2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol). Retrieved from search results. View Source
